

# A Technical Guide to the Spectroscopic Analysis of o-Tolunitrile

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## Compound of Interest

Compound Name: ***o-Tolunitrile***

Cat. No.: **B042240**

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Introduction: ***o-Tolunitrile***, also known as 2-methylbenzonitrile, is an aromatic organic compound with the chemical formula  $C_8H_7N$ .<sup>[1][2]</sup> It serves as a crucial intermediate in the synthesis of various products within the pharmaceutical, agrochemical, and dye industries.<sup>[3]</sup> Accurate characterization of this compound is paramount for quality control and research and development. This guide provides an in-depth overview of the spectroscopic data for pure ***o-Tolunitrile***, including detailed experimental protocols and data tables for researchers, scientists, and drug development professionals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For ***o-Tolunitrile***, both  $^1H$  and  $^{13}C$  NMR provide a distinct fingerprint of its molecular structure.

## Quantitative Data: $^1H$ and $^{13}C$ NMR

The following tables summarize the chemical shifts ( $\delta$ ) for ***o-Tolunitrile***, typically recorded in a deuterated solvent like chloroform ( $CDCl_3$ ) with tetramethylsilane (TMS) as an internal standard.<sup>[4][5]</sup>

Table 1:  $^1H$  NMR Spectroscopic Data for ***o-Tolunitrile***

Signal Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity
<b>Aromatic Protons (4H)</b>	<b>7.27 - 7.63</b>	<b>Multiplet</b>
Methyl Protons (-CH <sub>3</sub> )	2.50	Singlet

Data sourced from publicly available spectral databases. The aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling.[6][7]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **o-Tolunitrile**[5][8]

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C≡N (Nitrile)	<b>118.2</b>
C1 (ipso-CN)	112.9
C2 (ipso-CH <sub>3</sub> )	140.2
C3	132.8
C4	129.8
C5	126.5
C6	132.3
-CH <sub>3</sub> (Methyl)	20.4

Data obtained in CDCl<sub>3</sub> solvent. Assignment based on empirical data and known substituent effects on aromatic rings.[5][9]

## Experimental Protocol: NMR Spectroscopy

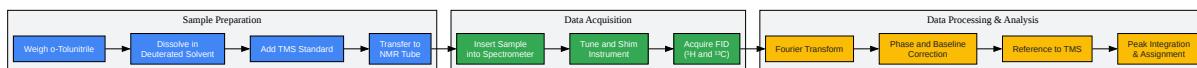
A generalized protocol for acquiring high-resolution NMR spectra of **o-Tolunitrile** is as follows: [4]

- Sample Preparation: Accurately weigh and dissolve 5-10 mg of pure **o-Tolunitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) within a 5 mm NMR

tube. Add a small amount of TMS to serve as an internal reference for chemical shifts ( $\delta = 0.00$  ppm).[4]

- Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Use a standard  $90^\circ$  pulse sequence.
  - Set the relaxation delay to 1-2 seconds and the acquisition time to 2-3 seconds to ensure full relaxation of protons.[4]
  - Co-add 16 to 64 scans to achieve a high signal-to-noise ratio.[4]
- $^{13}\text{C}$  NMR Acquisition:
  - Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
  - Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of the  $^{13}\text{C}$  isotope.[4]
  - Use a relaxation delay of 2-5 seconds.[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

## Visualization: NMR Experimental Workflow



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Caption: Workflow for conducting NMR spectroscopy on **o-Tolunitrile**.

## Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

### Quantitative Data: IR and Raman Spectroscopy

The primary absorption and scattering peaks for **o-Tolunitrile** are listed below.

Table 3: Key Infrared (IR) Absorption Bands for **o-Tolunitrile**[\[10\]](#)[\[11\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~3060	Medium	Aromatic C-H Stretch
~2925	Medium	Methyl (-CH <sub>3</sub> ) C-H Stretch
~2225	Strong, Sharp	Nitrile (C≡N) Stretch
~1595, ~1475	Medium-Strong	Aromatic C=C Ring Stretch

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 4: Key Raman Shifts for **o-Tolunitrile**[\[12\]](#)

Raman Shift (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~3065	Strong	Aromatic C-H Stretch
~2228	Medium	Nitrile (C≡N) Stretch
~1600	Strong	Aromatic C=C Ring Stretch
~1000	Strong	Ring Breathing Mode

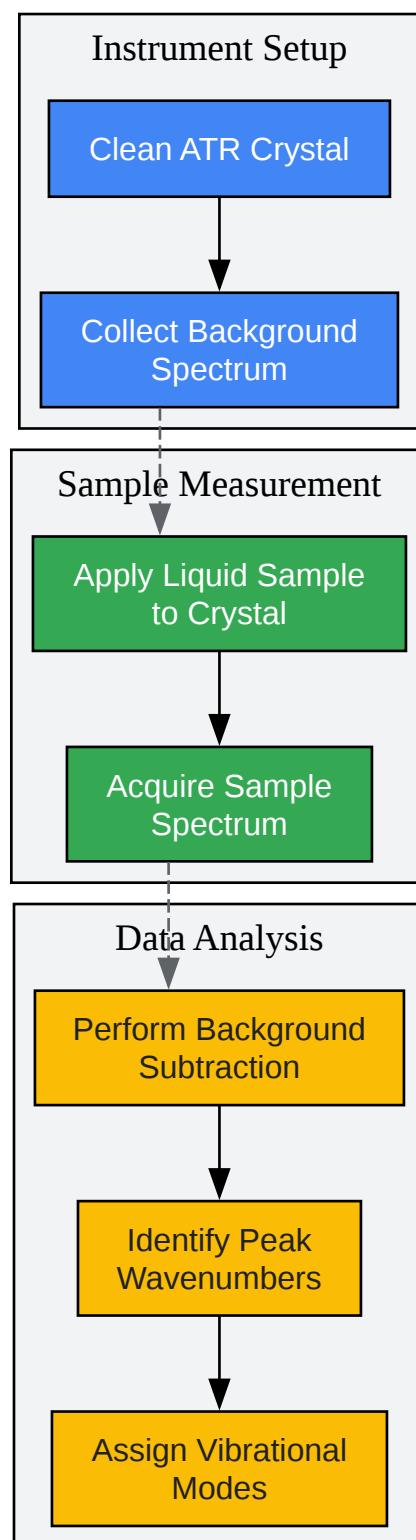
Raman and IR spectroscopy are complementary; some vibrations that are strong in Raman may be weak in IR, and vice-versa.[\[13\]](#)

## Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for analyzing liquid samples like **o-Tolunitrile**.[\[14\]](#)

- Instrument Setup: Ensure the FTIR spectrometer is powered on and has stabilized.
- Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (like isopropanol) and allow it to dry completely.[\[15\]](#)[\[16\]](#) Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of pure **o-Tolunitrile** directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[\[14\]](#)[\[15\]](#)
- Data Acquisition: Lower the press to ensure good contact between the liquid and the crystal. [\[14\]](#) Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[17\]](#)
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.[\[14\]](#)

## Visualization: Vibrational Spectroscopy Workflow

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Caption: General workflow for ATR-FTIR analysis of a liquid sample.

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules, providing information on molecular weight and fragmentation patterns.

## Quantitative Data: Electron Ionization (EI) Mass Spectrometry

The mass spectrum of **o-Tolunitrile** is characterized by a prominent molecular ion peak and several key fragment ions.

Table 5: Principal Mass Spectrum Peaks for **o-Tolunitrile** (EI, 70 eV)[18]

m/z	Relative Intensity (%)	Assignment
<b>117</b>	<b>100</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>
116	60	[M-H] <sup>+</sup>
90	35	[M-HCN] <sup>+</sup>
89	22	[M-H-HCN] <sup>+</sup>
63	11	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

The molecular ion at  $m/z$  117 is the base peak, confirming the molecular weight of 117.15 g/mol .[1][18]

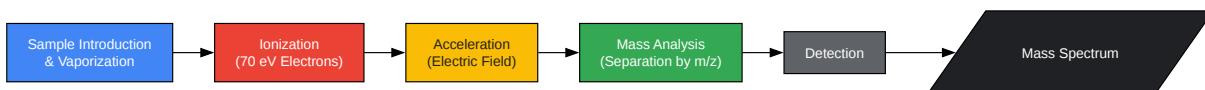
## Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile liquid **o-Tolunitrile** into the ion source, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[19][20]
- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[19][21] This impact ejects an electron from the molecule, creating a

positively charged radical molecular ion ( $[M]^+$ ).[\[22\]](#)

- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[\[22\]](#)
- Acceleration: Accelerate the resulting ions out of the ion source using an electric field.
- Mass Analysis: Pass the accelerated ions through a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each  $m/z$  value, creating the mass spectrum.

## Visualization: Logical Flow of Mass Spectrometry



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Caption: The fundamental stages of an electron ionization mass spectrometer.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

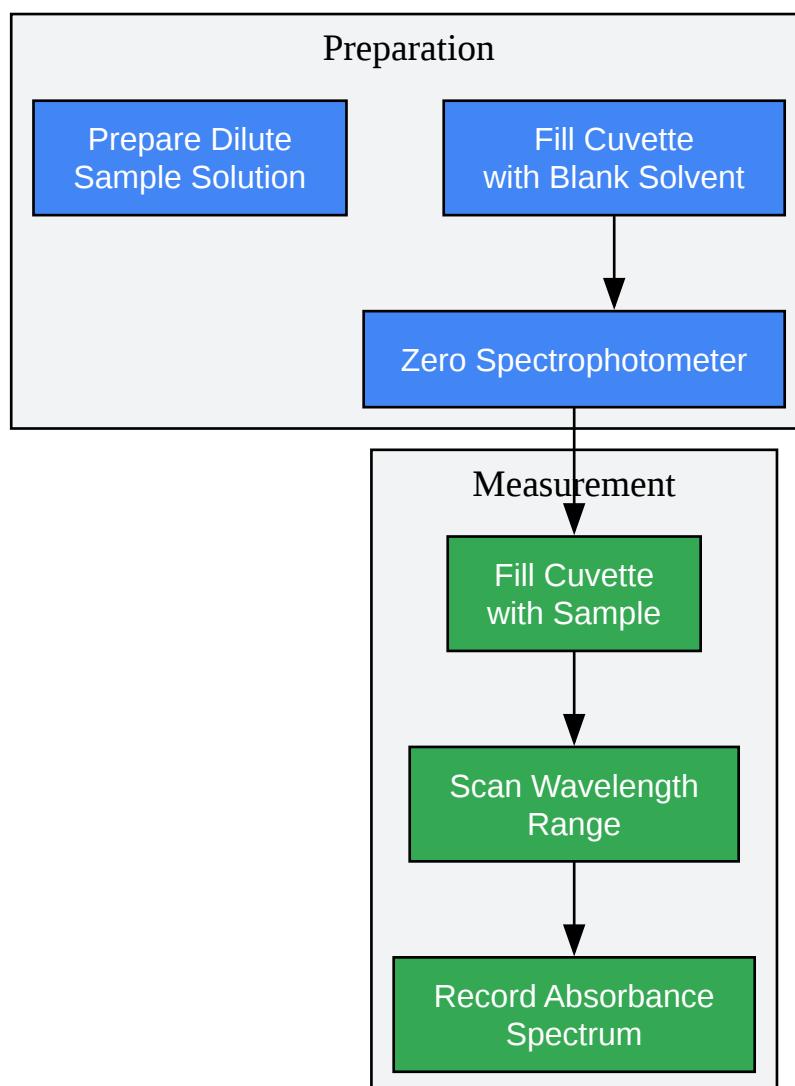
## Spectroscopic Data: UV-Vis Absorption

The UV-Vis spectrum of **o-Tolunitrile**, like other aromatic compounds, is characterized by absorptions arising from  $\pi \rightarrow \pi^*$  electronic transitions within the benzene ring. In a non-polar solvent like cyclohexane or in the gas phase, the spectrum typically shows multiple absorption bands. The primary absorption region for the benzonitrile chromophore is around 220-280 nm.[\[23\]](#)[\[24\]](#) Studies of the gas-phase electronic spectrum show a prominent origin band for the  $S_1 \leftarrow S_0$  transition.[\[2\]](#) Precise  $\lambda_{\text{max}}$  values and molar absorptivities are highly dependent on the solvent used.[\[25\]](#)

## Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which **o-Tolunitrile** is soluble (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the same region as the analyte.[23]
- Sample Preparation: Prepare a dilute solution of **o-Tolunitrile** in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0).
- Instrument Setup: Turn on the spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up and stabilize.[26][27]
- Blanking: Fill a quartz cuvette with the pure solvent to be used as the reference (blank). Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[23]
- Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\max}$ ) from the resulting spectrum.

## Visualization: UV-Vis Spectrophotometer Workflow



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